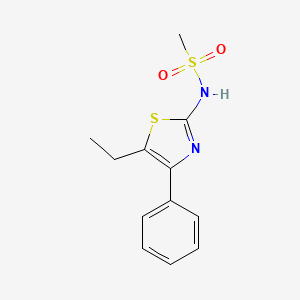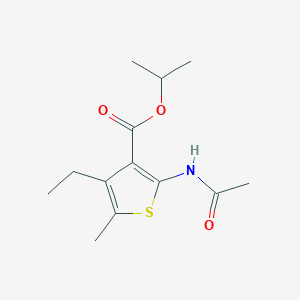
isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as AET, is a chemical compound that has been extensively studied for its potential use in scientific research. AET is a member of the thienylcyclohexylamine class of compounds, which are known to have a range of pharmacological effects, including analgesic, anesthetic, and antidepressant properties. In
Aplicaciones Científicas De Investigación
Isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been studied for its potential use in a range of scientific research applications, including as a tool for studying the function of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in a range of physiological processes, including learning and memory, and are thought to be involved in the pathophysiology of several neurological disorders, including Alzheimer's disease and schizophrenia.
Mecanismo De Acción
Isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is thought to act as an antagonist of the NMDA receptor, binding to the receptor and blocking its activity. This mechanism of action is similar to that of other thienylcyclohexylamine compounds, such as ketamine and phencyclidine (PCP), which are known to have analgesic and anesthetic properties.
Biochemical and Physiological Effects:
isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects in animal models, including analgesic, anesthetic, and antidepressant properties. isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has also been shown to have neuroprotective effects, protecting against the damage caused by ischemia and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate in lab experiments is that it has a relatively simple synthesis method, making it easy to obtain in large quantities. Additionally, isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been extensively studied in animal models, making it a well-characterized tool for studying the function of NMDA receptors. However, one limitation of using isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate in lab experiments is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, including further studies on its safety and efficacy in humans, as well as studies on its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to explore the mechanism of action of isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate and its potential interactions with other drugs and compounds. Finally, the development of new synthetic methods for isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate and related compounds could lead to the discovery of new drugs with novel pharmacological properties.
Métodos De Síntesis
The synthesis of isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate involves the reaction of 2-aminothiophene with ethyl acetoacetate, followed by the addition of isopropyl magnesium bromide and acetic anhydride. The resulting product is then purified through recrystallization to yield pure isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate.
Propiedades
IUPAC Name |
propan-2-yl 2-acetamido-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-6-10-8(4)18-12(14-9(5)15)11(10)13(16)17-7(2)3/h7H,6H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMNCTCKRIGFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(acetylamino)-4-ethyl-5-methylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)
![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)
![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5706054.png)
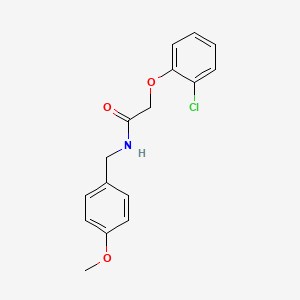
![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)
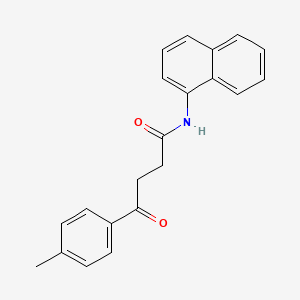
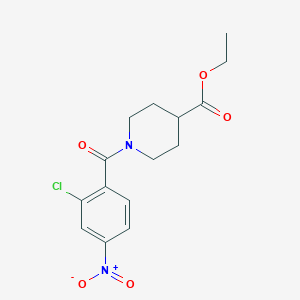



![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)

